(2R,3S)-2-Aminobutane-1,3-diol hydrochloride
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Overview
Description
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride typically involves the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is efficient, with a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as cyclization, layering, and devitrification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and derivatives of butane, such as (2S,3R)-2-Aminobutane-1,3-diol and (2R,3R)-2-Aminobutane-1,3-diol.
Uniqueness
What sets (2R,3S)-2-Aminobutane-1,3-diol hydrochloride apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C4H12ClNO2 |
---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1 |
InChI Key |
REMZWDMWHINGKS-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O.Cl |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Origin of Product |
United States |
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